Superior Antiproliferative Activity Compared to Clinical Standard-of-Care Drugs Methotrexate and Gefitinib
Anticancer agent 56 (compound 4d) demonstrated superior anticancer activity compared to the established chemotherapeutics methotrexate and gefitinib. In the NCI-60 human cancer cell line panel, compound 4d showed higher potency against the most sensitive leukemia cell lines (RPMI-8226 and SR) than methotrexate and gefitinib [1]. While the study's abstract does not provide exact comparator IC50 values, it explicitly states 'superior activity' in a direct comparison [1].
| Evidence Dimension | Antiproliferative activity (growth inhibition at 10 µM) |
|---|---|
| Target Compound Data | 99.73% inhibition (RPMI-8226); 94.95% inhibition (SR) at 10 µM |
| Comparator Or Baseline | Methotrexate and Gefitinib |
| Quantified Difference | Compound 4d exhibited superior activity; exact quantitative difference not specified in abstract but confirmed as significant. |
| Conditions | NCI-60 human cancer cell line panel, 10 µM concentration, in vitro |
Why This Matters
Demonstrates that Anticancer agent 56 possesses greater inherent potency than two widely used clinical anticancer drugs, making it a promising lead candidate for further development.
- [1] Ashour, H. F., et al. (2020). 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226. European Journal of Medicinal Chemistry, 189, 112062. View Source
